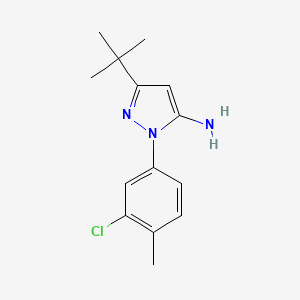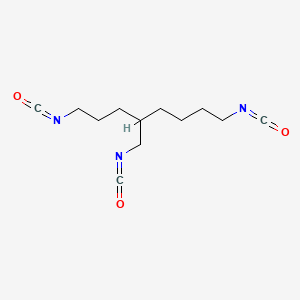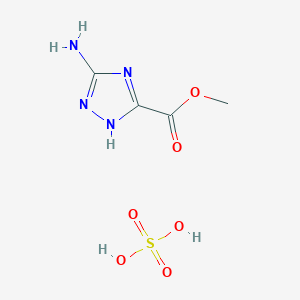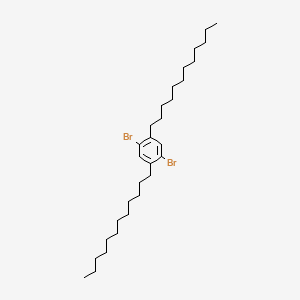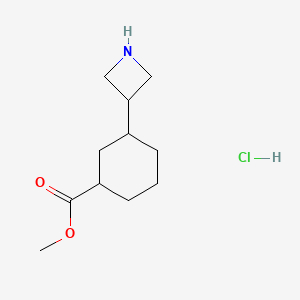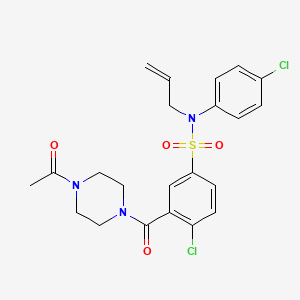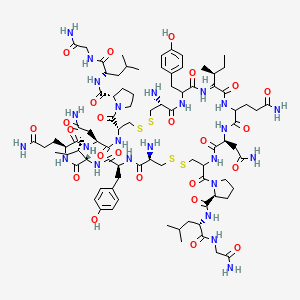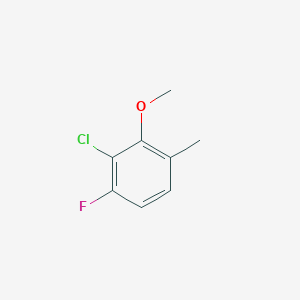
2-Chloro-1-fluoro-3-methoxy-4-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-fluoro-3-methoxy-4-methylbenzene is an organic compound with the molecular formula C8H8ClFO. It is a derivative of benzene, where the hydrogen atoms are substituted by chlorine, fluorine, methoxy, and methyl groups. This compound is primarily used in research and development within the pharmaceutical and chemical industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-fluoro-3-methoxy-4-methylbenzene typically involves the halogenation of a methoxy-methylbenzene derivative. The process includes:
Halogenation: Introduction of chlorine and fluorine atoms into the benzene ring.
Methoxylation: Addition of a methoxy group (-OCH3) to the benzene ring.
Methylation: Addition of a methyl group (-CH3) to the benzene ring.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-fluoro-3-methoxy-4-methylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The compound can be reduced to remove halogen atoms.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products
Substitution: Formation of new benzene derivatives with different substituents.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dehalogenated benzene derivatives.
Scientific Research Applications
2-Chloro-1-fluoro-3-methoxy-4-methylbenzene is used in various scientific research applications, including:
Chemistry: As a building block for synthesizing more complex organic molecules.
Biology: Studying the effects of halogenated benzene derivatives on biological systems.
Medicine: Investigating potential pharmaceutical applications, such as drug development.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action for 2-Chloro-1-fluoro-3-methoxy-4-methylbenzene involves its interaction with molecular targets, such as enzymes or receptors, in biological systems. The compound’s halogen atoms can form strong interactions with these targets, affecting their function and leading to various biological effects. The methoxy and methyl groups can also influence the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3-fluoro-1-methoxy-4-methylbenzene: Similar structure but different positions of the substituents.
2-Chloro-1-fluoro-4-methoxy-3-methylbenzene: Another isomer with different substituent positions.
Uniqueness
2-Chloro-1-fluoro-3-methoxy-4-methylbenzene is unique due to its specific arrangement of substituents, which can lead to distinct chemical and biological properties compared to its isomers .
Properties
Molecular Formula |
C8H8ClFO |
|---|---|
Molecular Weight |
174.60 g/mol |
IUPAC Name |
2-chloro-1-fluoro-3-methoxy-4-methylbenzene |
InChI |
InChI=1S/C8H8ClFO/c1-5-3-4-6(10)7(9)8(5)11-2/h3-4H,1-2H3 |
InChI Key |
XAJCKOPNHRWMPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


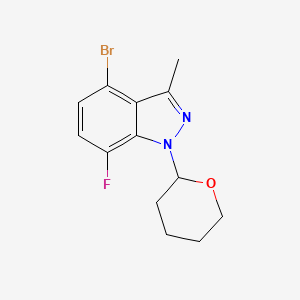
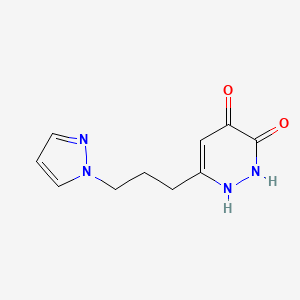
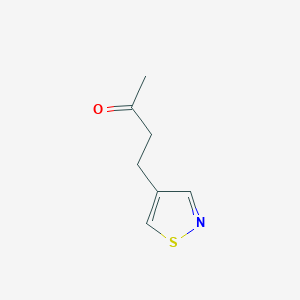
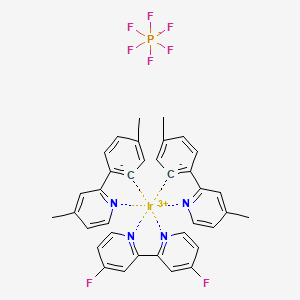
![(2E)-3-(3-Azabicyclo[3.1.0]hexan-3-YL)-2-methoxyimino-propan-1-OL](/img/structure/B13887793.png)
